1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is a complex organic compound that features a quinoline moiety, a pyrrolidine ring, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of Quinolin-8-yloxy Intermediate: Starting from quinoline, the hydroxylation at the 8-position can be achieved using suitable oxidizing agents.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The quinolin-8-yloxy intermediate can be coupled with the pyrrolidine derivative using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Thiophene Incorporation:
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at different positions depending on the reagents used.
Reduction: Reduction reactions can target specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline, pyrrolidine, or thiophene moieties.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂, or other peroxides.
Reducing Agents: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development targeting various biological pathways.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: In the development of organic electronic materials or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of thiophene.
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(phenyl)ethanone: Contains a phenyl group instead of thiophene.
Uniqueness
The presence of the thiophene group in 1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one may impart unique electronic properties, making it distinct from its analogs with different aromatic groups.
Properties
IUPAC Name |
1-(3-quinolin-8-yloxypyrrolidin-1-yl)-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-18(12-16-6-3-11-24-16)21-10-8-15(13-21)23-17-7-1-4-14-5-2-9-20-19(14)17/h1-7,9,11,15H,8,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGUNPUCVZNCQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.